N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
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Overview
Description
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamides have been synthesized and evaluated for their antimicrobial properties. Desai et al. (2013) synthesized a series incorporating the thiazole ring and tested them against various bacteria and fungi. These compounds showed potential therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Activities
Research has identified compounds with similar structures showing promising anticancer activities. Huang et al. (2020) designed and synthesized derivatives that exhibited marked inhibition against various cancer cell lines, suggesting potential as anticancer agents (Huang et al., 2020). Another study by Theoclitou et al. (2011) discovered a compound from a series of novel kinesin spindle protein inhibitors, indicating its efficacy in cancer treatment through the arrest of cells in mitosis (Theoclitou et al., 2011).
Antihistaminic Action
Compounds with a similar chemical structure have been evaluated for antihistaminic action. Genç et al. (2013) synthesized a derivative and tested its in vitro H1-antihistaminic activity, showing a promising bronchorelaxant effect through H1 receptor antagonism (Genç, Yılmaz, Ilhan, & Karagoz, 2013).
Other Biological Activities
Further studies explore the synthesis and characterization of related compounds for various biological applications. For instance, Butt et al. (2005) worked on the synthesis of novel aromatic polyimides, indicating the versatility of similar compounds in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that the presence of an n-methylamino group at the 2-position of thiazole can remarkably improve antiproliferative effects against certain cell lines .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Properties
IUPAC Name |
N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-20-8-5-3-7(4-6-8)11(18)15-9-10(14)16-13(21-2)17-12(9)19/h3-6H,1-2H3,(H,15,18)(H3,14,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIDZGKASVPHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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